molecular formula C16H14BrN3O2S B3920214 3-bromo-4-ethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

3-bromo-4-ethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

Cat. No. B3920214
M. Wt: 392.3 g/mol
InChI Key: GJMPMFKAWFLUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-ethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a chemical compound that belongs to the benzothiadiazole family. This compound has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites. The compound contains a benzothiadiazole moiety, which is known to interact with the metal ions present in the active sites of enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-4-ethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide have been studied in vitro and in vivo. In vitro studies have shown that the compound exhibits potent inhibitory activity against carbonic anhydrase, β-lactamase, and acetylcholinesterase. In vivo studies have shown that the compound has anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-bromo-4-ethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments is its potent inhibitory activity against several enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the study of 3-bromo-4-ethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide. One direction is the development of more potent and selective inhibitors of enzymes such as carbonic anhydrase, β-lactamase, and acetylcholinesterase. Another direction is the study of the compound's potential applications in drug development. The compound's anti-inflammatory and analgesic effects make it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Finally, the compound's potential toxicity needs to be further studied to ensure its safe use in scientific research.
Conclusion:
In conclusion, 3-bromo-4-ethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits potent inhibitory activity against several enzymes and has anti-inflammatory and analgesic effects. The compound's potential applications in drug development make it a promising candidate for further study. However, its potential toxicity needs to be further studied to ensure its safe use in scientific research.

Scientific Research Applications

3-bromo-4-ethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against several enzymes such as carbonic anhydrase, β-lactamase, and acetylcholinesterase. These enzymes play important roles in various biological processes and are targets for drug development.

properties

IUPAC Name

3-bromo-4-ethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2S/c1-3-22-13-7-5-10(8-11(13)17)16(21)18-14-9(2)4-6-12-15(14)20-23-19-12/h4-8H,3H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMPMFKAWFLUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-ethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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